molecular formula C16H14INO3 B11044664 N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide

N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide

Cat. No.: B11044664
M. Wt: 395.19 g/mol
InChI Key: VBQCESZABVSKEA-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide is a chemical compound with a complex structure that includes an acetyl group, a methoxy group, and an iodine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-acetyl-2-methoxyaniline and 2-iodobenzoic acid.

    Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H14INO3

Molecular Weight

395.19 g/mol

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C16H14INO3/c1-10(19)11-7-8-15(21-2)14(9-11)18-16(20)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)

InChI Key

VBQCESZABVSKEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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